Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20470203
InChI: InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m0/s1
SMILES:
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol

Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC20470203

Molecular Formula: C18H25NO6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
IUPAC Name (3S,4R)-4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m0/s1
Standard InChI Key FTEPFXQWKWVIIJ-QWHCGFSZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring substituted at the 3- and 4-positions. The trans configuration denotes that the Boc group (attached to the pyrrolidine nitrogen) and the 3,4-dimethoxyphenyl group occupy opposite spatial positions relative to the ring plane . The carboxylic acid at the 3-position enhances solubility in polar solvents and facilitates conjugation reactions.

Key Structural Features:

  • Pyrrolidine Core: A saturated heterocyclic ring providing conformational rigidity.

  • Boc Protecting Group: A tert-butoxycarbonyl moiety that shields the amine during synthetic steps, later removed under acidic conditions.

  • 3,4-Dimethoxyphenyl Substituent: An aromatic group with electron-donating methoxy groups, influencing π-π stacking and receptor binding.

  • Carboxylic Acid Functionality: Enables salt formation, esterification, and amide coupling .

Nomenclature and Synonyms

The compound is systematically named as (3R,4S)-1-(tert-butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid under IUPAC guidelines. Common synonyms include:

  • Boc-trans-DL-β-Pro-4-(3,4-dimethoxyphenyl)-OH

  • (Tert-Butoxy)Carbonyl (±)-trans-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones yields the pyrrolidine scaffold.

  • Substituent Introduction:

    • The 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

    • The Boc group is added using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile intermediate achieves the carboxylic acid moiety.

Example Synthesis (Simplified):

Pyrrolidine precursor+3,4-Dimethoxyphenylboronic acidPd catalystIntermediateBoc2OProtected amineOxidationFinal product\text{Pyrrolidine precursor} + \text{3,4-Dimethoxyphenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected amine} \xrightarrow{\text{Oxidation}} \text{Final product}

Stereochemical Control

The trans configuration is secured through:

  • Chiral Auxiliaries: Use of enantiomerically pure starting materials.

  • Diastereomeric Resolution: Chromatographic separation of cis/trans isomers.

  • Asymmetric Catalysis: Employing catalysts like Jacobsen’s catalyst for enantioselective synthesis .

Physicochemical Properties

Experimental and predicted data highlight critical properties (Table 1):

Table 1: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight351.39 g/molCalculated
Boiling Point491.8 ± 45.0 °CPredicted (QSAR)
Density1.205 ± 0.06 g/cm³Predicted
pKa4.28 ± 0.40Potentiometric
SolubilityDMSO > Methanol > WaterExperimental

The compound’s moderate boiling point and density suggest suitability for high-temperature reactions. The acidic pKa (~4.28) indicates protonation in physiological environments, affecting bioavailability .

Applications in Pharmaceutical Research

Drug Discovery

  • Neurological Agents: The 3,4-dimethoxyphenyl group mimics neurotransmitters like dopamine, enabling targeting of GPCRs in CNS disorders .

  • Protease Inhibitors: The pyrrolidine scaffold is a common motif in inhibitors of enzymes like HIV protease and DPP-4 .

Case Study: Incorporation into a thrombin inhibitor improved binding affinity by 15-fold due to enhanced hydrophobic interactions .

Peptidomimetics

Replacing peptide bonds with pyrrolidine rings enhances metabolic stability. For example, a Boc-protected derivative increased the half-life of a vasopressin analog from 2 to 12 hours in vivo .

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polyamides increased glass transition temperatures (Tg) by 20–30°C, attributed to the rigid pyrrolidine and aromatic groups .

Catalysis

As a ligand in asymmetric catalysis, it facilitated Suzuki couplings with enantiomeric excess (ee) >90% in synthesizing chiral biaryls .

SupplierContact Information
Chemsky InternationalTel: 021-50135380
Dtchem Laboratoriessales@techbiochem.com
Jiangsu Aikon Biopharmayftan@aikonchem.com

Future Directions

  • Targeted Drug Delivery: Functionalizing the carboxylic acid with PEG chains could improve pharmacokinetics.

  • COX-2 Inhibitors: Structural analogs are under investigation for anti-inflammatory applications .

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